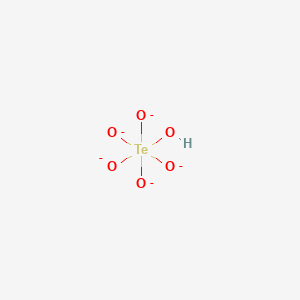

Orthotellurate(5-)

Description

Structure

2D Structure

Properties

Molecular Formula |

HO6Te-5 |

|---|---|

Molecular Weight |

224.6 g/mol |

InChI |

InChI=1S/H6O6Te/c1-7(2,3,4,5)6/h1-6H/p-5 |

InChI Key |

FXADMRZICBQPQY-UHFFFAOYSA-I |

Canonical SMILES |

O[Te]([O-])([O-])([O-])([O-])[O-] |

Origin of Product |

United States |

Crystallographic and Advanced Structural Elucidation of Orthotellurate 5 Systems

Single-Crystal X-ray Diffraction Analysis of Orthotellurate-Containing Compounds

For instance, the crystal structure of trizinc(II) hexaoxotellurate(VI), Zn3TeO6, was determined using single-crystal X-ray diffraction. researchgate.net This analysis revealed that the compound crystallizes in the β-Li3VF6 structure type and is isotypic with Co3TeO6. researchgate.net The structure is characterized by a distorted close packing of oxygen layers with tellurium and zinc atoms occupying octahedral and tetrahedral sites. researchgate.net Similarly, SC-XRD studies on solid solutions of Co3-xZnxTeO6 confirmed that these compounds adopt the monoclinic β-Li3VF6 structure type in the centrosymmetric space group C2/c. sci-hub.se

The application of SC-XRD has been pivotal in characterizing a variety of orthotellurates, including the synthesis and structural determination of new alkali-rare earth tellurates like K3LaTe2O9, which features face-sharing TeO6 octahedra. researchgate.net Furthermore, SC-XRD has been employed to investigate complex structures such as those of strontium and barium orthotellurates, revealing intricate superstructures based on a pseudo-cubic close-packing of [TeO6]6- octahedra. researchgate.net

The precision of SC-XRD allows for the refinement of crystal structures, as demonstrated in the study of Rb{V[BP2O8(OH)]}, where the structure was refined to a final R-value of 4.52%. researchgate.net This level of detail is essential for understanding the subtle structural variations that can significantly impact a material's properties.

In many orthotellurate compounds, the TeO6 octahedra are fairly regular. arxiv.org For example, in Mn3-xCoxTeO6 solid solutions, the TeO6 octahedra are not distorted, whereas the (Mn/Co)O6 octahedra exhibit considerable distortion. arxiv.org Similarly, in the Co3-xZnxTeO6 series, the two TeO6 octahedra are described as being only slightly distorted and hardly affected by the substitution of zinc for cobalt. sci-hub.se

However, distorted TeO6 octahedra are also observed in some structures. researchgate.net The distortion of coordination polyhedra, including the TeO6 octahedra, can be influenced by factors such as the electronic structure of the cations, the bond network, and cation-cation repulsion. researchgate.net Tools and methods have been developed to quantify these distortions, providing parameters that describe the deviation from ideal octahedral geometry. github.io These parameters are crucial for correlating structural features with the physical properties of the materials.

The coordination environment of the orthotellurate anion and the associated cations, along with the corresponding bond lengths, are key structural features determined by SC-XRD. The Te6+ cation is typically surrounded by six oxygen atoms in an octahedral arrangement. cambridge.org

In the Mn3-xCoxTeO6 system, the average Te-O bond length is approximately 1.927 Å, which is consistent with other tellurates with octahedrally coordinated tellurium. arxiv.org Each TeO6 octahedron in this structure shares edges with six (Mn/Co)O6 octahedra. arxiv.org The coordination of the oxygen atoms is also noteworthy, with each being coordinated by one tellurium and three manganese/cobalt atoms in a distorted tetrahedral fashion. arxiv.org

In the case of Zn3TeO6, the structure contains two distinct Te atoms in octahedral interstices and five different Zn atoms, four in octahedral and one in tetrahedral coordination. researchgate.net The Te-O bond lengths in orthotellurates are a critical parameter, and their distribution can provide insights into the nature of the chemical bonding. chemrxiv.org The bond valence sum (BVS) model, which relates bond lengths to the oxidation state of the metal center, is a useful tool for analyzing coordination compounds and verifying the accuracy of crystal structure determinations. govst.edu

| Compound | Average Te-O Bond Length (Å) | Reference |

|---|---|---|

| Mn3-xCoxTeO6 | 1.927 | arxiv.org |

| Orthoperiodate (IO6)5- (for comparison) | 1.7872(13) - 1.9206(12) | acs.org |

A detailed analysis of the interatomic distances and angles within the [TeO6]6- anion provides a deeper understanding of its geometry. In an ideal octahedron, the O-Te-O angles would be 90° and 180°. However, distortions can lead to deviations from these values.

For example, in the orthoperiodate anion, which is analogous to the orthotellurate anion, the O-I-O angles range from 80.23(5)° to 177.34(6)°. acs.org Similar variations are expected in distorted orthotellurate anions. The shared edges of TeO6 octahedra often have shorter O-O distances than unshared edges, which can be attributed to the high valence of tellurium causing it to remain as far as possible from the neighboring cations. arxiv.org

The study of these parameters is crucial for understanding the structural stability and the interactions between the orthotellurate anion and the surrounding cations.

Powder X-ray Diffraction and Rietveld Refinement for Phase Characterization

Powder X-ray diffraction (PXRD) is a fundamental technique for the identification and characterization of crystalline materials. diva-portal.org It is particularly useful for analyzing polycrystalline samples and for studying phase purity. sci-hub.seresearchgate.net The Rietveld method is a powerful analytical technique used to refine crystal structure models by comparing a calculated diffraction pattern with the experimental powder diffraction data. malvernpanalytical.com This method takes the entire diffraction pattern into account, allowing for the refinement of lattice parameters, atomic positions, and other structural details. malvernpanalytical.comyoutube.com

Rietveld refinement has been successfully applied to various orthotellurate systems. For instance, it was used to analyze the powder XRD patterns of K2Ni2-xCoxTeO6 compositions, confirming the phase indexed in the P63/mcm hexagonal space group. researchgate.net The refinement of the crystal structure of Rb{V[BP2O8(OH)]} was also performed using this method. researchgate.net In the study of CeO2-based materials, Rietveld refinement of XRD data yielded satisfactory fits using the cubic Fm-3m space group and provided accurate lattice parameters. researchgate.net

The combination of PXRD and Rietveld refinement is also essential for studying structural changes, such as those occurring during electrochemical cycling in battery materials. researchgate.net For example, ex situ XRD studies coupled with Rietveld analysis can track the evolution of the crystal structure during charge and discharge processes. researchgate.net

| Compound/System | Space Group | Key Findings from Rietveld Refinement | Reference |

|---|---|---|---|

| K2Ni2-xCoxTeO6 | P63/mcm | Phase characterization and structural confirmation. | researchgate.net |

| K2Ni2TeO6 | Not specified | Rwp = 8.35%, Rp = 6.17%, χ2 = 1.78, RBragg = 4.61%. | doi.org |

| α-Na2[IrF6] and β-Na2[IrF6] | Not specified | Comparison of the structures of two polymorphs. | acs.org |

| Ce1-xRExO2-(x/2) | Fm-3m | Confirmation of fluorite-type crystal structure and determination of lattice parameters. | researchgate.net |

Electron Diffraction and Advanced Imaging Techniques for Polymorph Discrimination

Electron diffraction (ED) is a powerful technique for studying the crystal structure of materials, especially for very small crystals that are not suitable for single-crystal X-ray diffraction. diva-portal.org Three-dimensional electron diffraction (3D ED) has emerged as a particularly valuable tool for structure determination from nanocrystals and for investigating polymorphism. diva-portal.orgchemrxiv.org

This technique has been used to follow the evolution of polymorphs during crystallization. nih.govdiva-portal.org For instance, in the crystallization of glycine, all three known polymorphs were observed to form sequentially, and their structures were determined from 3D ED data. nih.gov This highlights the potential of 3D ED for discovering and characterizing new polymorphs in orthotellurate systems, which might be missed by bulk techniques like PXRD. diva-portal.org

The ability of 3D ED to analyze individual nanocrystals makes it an ideal tool for studying complex mixtures of phases and for understanding the kinetics of polymorphic transformations. diva-portal.orgnih.gov Advanced imaging techniques, such as high-resolution transmission electron microscopy (HRTEM), often complement electron diffraction studies by providing real-space images of the crystal lattice, which can reveal the presence of defects and stacking disorders. doi.org In the case of K2Ni2-xCoxTeO6, electron diffraction images were used to supplement the Rietveld refinement of the powder XRD data. researchgate.net

Structural Polymorphism and Phase Transitions in Orthotellurate Systems

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a significant phenomenon in materials science. uci.edunih.gov Different polymorphs of a material can exhibit distinct physical and chemical properties. Phase transitions are the transformations between these polymorphic forms, which can be induced by changes in temperature, pressure, or chemical composition. uni-mainz.de

In orthotellurate systems, polymorphism and phase transitions are known to occur. For example, the study of Co3-xZnxTeO6 solid solutions over a range of temperatures revealed no structural phase transitions between 10 K and 295 K. sci-hub.seresearchgate.net However, in other tellurate (B1236183) systems, temperature-induced phase transitions are common. For instance, Li2MgSiO4 undergoes a reversible phase transition from a monoclinic to an orthorhombic phase at 590 °C. researchgate.net

The nature of phase transitions can be classified as either displacive or reconstructive. uci.edu Displacive transitions involve small distortions of the crystal lattice without the breaking of chemical bonds, while reconstructive transitions involve significant bond breaking and rearrangement. uci.edu Understanding the mechanisms of these transitions is crucial for controlling the synthesis of desired polymorphs and for predicting the stability of materials under different conditions. nih.gov The study of polymorphism in orthotellurates is an active area of research, with the potential to uncover new materials with tailored properties.

Application of Bond Valence Theory for Structural Stability Assessment

Bond Valence Theory (BVT) is a powerful and widely used tool for analyzing and validating the crystal structures of inorganic compounds, including those containing orthotellurate(5-) systems. The theory is based on the principle that the sum of the bond valences around any atom in a stable structure should be equal to the magnitude of its atomic valence (or formal oxidation state). cnr.itwikipedia.org For the orthotellurate(5-) anion and its protonated forms, the central tellurium atom is in the +6 oxidation state (Te⁶⁺).

The valence of an individual bond (sᵢⱼ) between two atoms, i and j, is calculated from their experimentally determined bond length (Rᵢⱼ) using the empirical relationship:

sᵢⱼ = exp[(R₀ - Rᵢⱼ) / b]

where R₀ is a parameter representing the ideal bond length for a valence of 1, and b is an empirical constant, typically close to 0.37 Å. wikipedia.org These parameters are specific to the pair of atoms involved. For Te⁶⁺—O bonds, revised parameters have been determined to improve the accuracy of the calculations. rsc.org

The Bond Valence Sum (BVS) for an atom is the sum of the individual bond valences of all the bonds connected to it. For a Te⁶⁺ atom in an orthotellurate structure, the BVS is calculated by summing the valences of all its Te-O bonds:

V(Te) = Σs(Te-O)

In a correctly determined and chemically plausible structure, the calculated BVS for the tellurium atom should be very close to its formal oxidation state of +6.0 valence units (v.u.). cnr.itiucr.org Significant deviations from this value may indicate an incorrect structure determination, the presence of disorder, or unusual strain within the crystal lattice. cnr.it

BVT is particularly useful in orthotellurate chemistry for several reasons:

Structure Validation: It provides a quick and effective check on the plausibility of a proposed crystal structure. For example, in the analysis of a novel lead tellurate, PbTeO₄, BVS calculations confirmed the +6 oxidation state for tellurium within its [TeO₆] octahedral environment. rsc.org

Oxidation State Assignment: It helps confirm the +6 oxidation state of tellurium, distinguishing it from the +4 state which has a different coordination environment and Te-O bond lengths. mdpi.com

Analysis of Distortions: The degree of distortion in the TeO₆ octahedron can be analyzed by examining the individual bond valences. In a perfectly regular octahedron, all Te-O bonds would have equal lengths and thus equal bond valences. Deviations from this ideal are reflected in the spread of individual bond valence values.

The table below presents hypothetical BVS calculations for a Te⁶⁺ atom in a regular and a distorted octahedral environment, illustrating how the theory reflects structural geometry.

Interactive Data Table: Example Bond Valence Sum (BVS) Calculations for Te⁶⁺ in an Orthotellurate

| Coordination Environment | Te-O Bond Length (Rᵢⱼ) (Å) | Individual Bond Valence (sᵢⱼ) (v.u.)¹ | Bond Valence Sum (V) (v.u.) |

| Regular Octahedron | 1.921 (x6) | 1.000 (x6) | 6.000 |

| Distorted Octahedron | 1.890 (x2) | 1.181 (x2) | 6.002 |

| 1.930 (x2) | 0.956 (x2) | ||

| 1.950 (x2) | 0.871 (x2) |

¹Calculations use the Te⁶⁺-O bond valence parameters R₀ = 1.921 Å and b = 0.56 Å. In a real structure, a wider range of bond lengths would be summed.

Table of Mentioned Compounds

| Compound Name | Formula |

|---|---|

| Orthotelluric acid | Te(OH)₆ |

| Bis(homopiperazine-1,4-diium) cyclotetraphosphate–telluric acid (1/2) | 2C₅H₁₄N₂²⁺·P₄O₁₂⁴⁻·2Te(OH)₆ |

| Telluric acid-caesium chloride adduct | Te(OH)₆ · 2CsCl |

| Telluric acid-rubidium chloride adduct | (RbCl)₃·Te(OH)₆ |

| Sodium trimetaphosphate-tellurate hexahydrate | Te(OH)₆ · 2Na₃P₃O₉ · 6H₂O |

| Sodium ammonium (B1175870) sulfate-telluric acid adduct | Na₀.₃₉(NH₄)₁.₆₁SO₄·Te(OH)₆ |

| Telluric acid-potassium nitrate (B79036) dihydrate | Te(OH)₆ · 2KNO₃ · 2H₂O |

| Bis-iminoguanidinium tellurate hydrate | [GBIG]₂[Te₂O₆(OH)₄]·xH₂O |

| Lead tellurate | PbTeO₄ |

| Sulfuric acid | H₂SO₄ |

Spectroscopic Probes for Electronic Structure and Vibrational Dynamics of Orthotellurate 5

Vibrational Spectroscopy (Raman and Infrared) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for identifying molecules and probing their structural features. mt.comedinst.comphotothermal.com These methods measure the vibrational energies of molecular bonds, which are highly specific and act as a "fingerprint" for a given compound. mt.com For a vibration to be IR active, it must cause a change in the molecule's dipole moment, whereas for a vibration to be Raman active, it must cause a change in the molecule's polarizability. edinst.comphotothermal.com In many cases, these techniques provide complementary information. edinst.com

In an ideal octahedral (Oₕ) symmetry, as found in some orthotellurate compounds, the fundamental vibrations of the [TeO₆] unit can be predicted by group theory. However, in many solid-state structures, this symmetry is lowered, leading to the activation of otherwise silent modes and the splitting of degenerate modes.

Studies on various orthotellurate-containing minerals and synthetic compounds have allowed for the assignment of these vibrational modes. For instance, in the Raman spectrum of kuranakhite (PbMn⁴⁺Te⁶⁺O₆), which contains [TeO₆] units, an intense band observed at 462 cm⁻¹ is assigned to the ν₄ bending mode. qut.edu.au A band at 407 cm⁻¹ in the same spectrum may be attributed to the ν₂ bending mode. qut.edu.au In general, Te–O stretching vibrations are found at higher frequencies (typically 600-800 cm⁻¹) compared to the bending modes (typically below 500 cm⁻¹). qut.edu.aunih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| Te–O Stretching | ||

| ν₁(A₁g) | ~650 - 750 | Symmetric stretch (Raman active) |

| ν₃(F₁u) | ~600 - 700 | Antisymmetric stretch (IR active) |

| O–Te–O Bending | ||

| ν₂(E₉) | ~400 - 500 | Symmetric bend (Raman active) |

| ν₄(F₁u) | ~450 - 550 | Antisymmetric bend (IR active) |

| ν₅(F₂g) | ~300 - 400 | Antisymmetric bend (Raman active) |

Note: The specific wavenumbers and activities (IR or Raman) can vary significantly based on the crystal structure and symmetry of the specific orthotellurate compound.

In protonated orthotellurates, such as those derived from orthotelluric acid (H₆TeO₆) or containing hydroxyl groups, vibrational spectroscopy is crucial for studying hydrogen bonding. The formation of hydrogen bonds (O–H···O) significantly perturbs the O–H stretching vibration. researchgate.netbiophysik.org This interaction weakens the O–H bond, resulting in a characteristic red-shift (a shift to lower frequency) of the O–H stretching band (ν(O-H)). researchgate.netderpharmachemica.com

The magnitude of this red-shift is directly correlated with the strength of the hydrogen bond; stronger bonds lead to lower ν(O-H) frequencies. researchgate.netresearchgate.net Furthermore, hydrogen bonding typically leads to a substantial broadening of the O–H stretching band and an increase in its intensity. biophysik.org For example, in the mineral xocomecatlite, Cu₃TeO₄(OH)₄, proton-tellurate interactions are noted to contribute to the mineral's stability, and these interactions can be characterized by the positions of O-H related vibrational bands. qut.edu.au The presence of broad absorption bands in the 3000-3600 cm⁻¹ region of an IR spectrum is a classic indicator of hydrogen-bonded hydroxyl groups. derpharmachemica.comacs.org Analysis of these bands provides insight into the network of hydrogen bonds within the crystal lattice, which plays a vital role in the stability and structure of many hydrated or protonated orthotellurate compounds. qut.edu.au

Electronic Absorption Spectroscopy (UV-Vis) for Band Gap and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a material. grinnell.edu When a molecule absorbs UV or visible light, an electron is promoted from an occupied orbital to an unoccupied orbital. caltech.edu The resulting spectrum provides information about the electronic structure, including the optical band gap of semiconductors and the specific energy levels involved in the transitions. thermofisher.comlcms.cz

In orthotellurates containing transition metal ions, UV-Vis spectroscopy is instrumental for studying d-d electronic transitions. According to Crystal Field Theory (CFT), the electrostatic field created by the six oxygen ligands of the [TeO₆] octahedron removes the degeneracy of the central metal ion's d-orbitals. libretexts.orgnumberanalytics.com In an octahedral field, the five d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy e₉ set (dz², dx²-y²). researchgate.netslideserve.com

The energy difference between these sets is the crystal field splitting energy (Δₒ). libretexts.org The absorption of light can promote an electron from the t₂g to the e₉ level, giving rise to characteristic absorption bands in the UV-Vis spectrum. The energies of these absorption bands correspond to Δₒ and other parameters related to interelectronic repulsion (Racah parameters). researchgate.net

For example, optical absorption studies on CoTeO₄ revealed its wide-band semiconductive nature with an experimentally determined band gap of approximately 2.42 eV. researchgate.net In Co₃TeO₆, the observed crystal field transitions correspond to a crystal field strength parameter (Δₒ or 10Dq) of about 875 cm⁻¹ and an interelectronic repulsion parameter (Racah B) of about 800 cm⁻¹. researchgate.net Analysis of these d-d transitions provides valuable data on the oxidation state, coordination geometry, and the nature of the metal-ligand bonding in transition metal orthotellurates.

| Compound | Transition | Energy (cm⁻¹) | Spectroscopic Parameter | Value (cm⁻¹) |

| Co₃TeO₆ | ⁴T₁g(F) → ⁴T₂g(F) | ~7,500 | Crystal Field Splitting (Δₒ) | ~875 |

| ⁴T₁g(F) → ⁴A₂g(F) | ~15,000 | Racah Parameter (B) | ~800 | |

| ⁴T₁g(F) → ⁴T₁g(P) | ~18,750 | |||

| CoTeO₄ | Band Gap | ~19,500 (2.42 eV) |

Data extracted from crystal field analysis and optical absorption studies. researchgate.netresearchgate.net

Besides d-d transitions, another important class of electronic transitions observed in the UV-Vis spectra of orthotellurates is charge transfer (CT) transitions. These transitions are typically much more intense than d-d transitions. libretexts.org They involve the movement of an electron from a molecular orbital that is primarily ligand in character to one that is primarily metal in character (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). libretexts.org

In the case of orthotellurates, LMCT transitions are common. An electron from an oxygen p-orbital (part of the tellurate (B1236183) ligand) is excited to an empty or partially filled d-orbital of the metal center. The energy of this transition depends on the oxidizing power of the metal and the reducing power of the ligand. In some tellurate compounds, charge transfer within the tellurate octahedron itself is observed. For instance, the yellow emission from Li₂ZrTeO₆ at low temperatures is attributed to a charge-transfer transition within the tellurate group. osti.gov Similarly, in certain phosphor materials, reddish-orange luminescence is achieved through charge transfer assisted energy transfer from a Gd³⁺ ion to a Eu³⁺ ion, mediated by the tellurate host lattice. researchgate.net These CT bands are often found at the edge of the UV region and can be responsible for the color of many d⁰ transition metal compounds, where d-d transitions are not possible. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the local magnetic fields around atomic nuclei. youtube.com It provides detailed information about the structure, dynamics, and chemical environment of molecules. youtube.com For orthotellurates, NMR of various nuclei can be employed, but ¹²⁵Te NMR is particularly insightful.

Tellurium has two NMR-active isotopes, ¹²³Te and ¹²⁵Te, both with a nuclear spin of 1/2. wikiwand.comwikipedia.org However, ¹²⁵Te NMR is far more common due to its higher natural abundance (7.07% vs 0.89%) and greater sensitivity. wikipedia.orgnorthwestern.edu The ¹²⁵Te chemical shift is highly sensitive to the coordination environment, the oxidation state of tellurium, and the nature of the atoms bonded to it, with chemical shifts spanning a very wide range (over 4000 ppm). northwestern.edu

¹²⁵Te NMR has been used to study various tellurium-containing compounds, including orthotellurate derivatives. For example, the technique can distinguish between different tellurate species in solution, as demonstrated in studies of orthotelluric acid. researchgate.net In compounds like pentafluoro-orthotellurates, ¹⁹F NMR is also used alongside other nuclei. rsc.org The coupling constants between nuclei, such as J(¹¹⁹Sn-¹H) in tin-containing orthotellurates, can provide definitive information about the coordination number and geometry of the atoms. rsc.org The analysis of ¹²⁵Te NMR spectra, including chemical shifts and coupling constants, allows for a detailed characterization of the local structure around the tellurium atom in orthotellurate compounds.

Tellurium-125 NMR Chemical Shifts and Coupling Constants

Tellurium-125 (¹²⁵Te) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local coordination environment of tellurium atoms. huji.ac.ilrsc-src.ca The ¹²⁵Te nucleus has a spin of ½ and a natural abundance of 7.07%, making it more sensitive and the nucleus of choice for tellurium NMR studies compared to ¹²³Te. huji.ac.il The chemical shift of ¹²⁵Te is highly sensitive to the oxidation state, coordination number, and the nature of neighboring atoms, spanning a very wide range of over 5000 ppm. huji.ac.il

For tellurium compounds, the coordination number of the tellurium atom strongly influences the observed chemical shift. Studies on various tellurium oxide crystals have established a linear correlation between the ¹²⁵Te chemical shift and the tellurium coordination number. nih.gov In the case of orthotellurates, where tellurium exists in a +6 oxidation state with a coordination number of six (TeO₆), the chemical shifts appear in a distinct region.

In aqueous solutions, the speciation of Te(VI) can be complex, involving monomeric and polymeric species depending on the pH. mdpi.com The ¹²⁵Te NMR spectrum of a 1 M solution of orthotelluric acid, Te(OH)₆, at a pH of 2.5 shows a signal for the monomeric species at approximately 707 ppm. mdpi.com As the pH increases, this signal can shift and new signals corresponding to condensed species may appear. mdpi.com Solid-state ¹²⁵Te NMR has also been employed to characterize orthotelluric acid, providing insights into the chemical shift tensor. rsc.org

Table 1: Representative ¹²⁵Te NMR Isotropic Chemical Shifts for Tellurium in Different Coordination Environments

Compound/Species Coordination Number Tellurium Oxidation State Isotropic Chemical Shift (δ) / ppm Reference Te(OH)₆ (aqueous monomer) 6 +6 ~707 rsc.org α-TeO₂ 4 +4 -511 technologynetworks.com Na₂TeO₃ 3 +4 -1393 technologynetworks.com

Chemical shifts are referenced relative to Te(CH₃)₂.

Coupling constants, such as ²J(¹²⁵Te–¹²⁵Te), provide valuable information about the connectivity between tellurium atoms in polynuclear species. For example, a coupling constant of 226 Hz has been observed in certain trimeric tellurate anions formed at high pH. mdpi.com

Proton NMR for Characterizing Protonation Sites in Orthotellurate(5-)

Proton (¹H) NMR spectroscopy is instrumental in studying protonated forms of orthotellurate, such as the parent acid, orthotelluric acid (Te(OH)₆). The key features of interest are the hydroxyl (-OH) protons. wikipedia.org

The chemical shift of these protons is highly variable and depends significantly on experimental conditions like the solvent used, sample concentration, and temperature. This is because the hydroxyl protons are exchangeable and can participate in hydrogen bonding. In many cases, the signal for these protons can be broad.

A standard method to definitively identify the -OH proton signal is through deuterium (B1214612) exchange. By adding a small amount of deuterium oxide (D₂O) to the sample and re-acquiring the spectrum, the -OH peak disappears. This occurs because the hydroxyl protons (¹H) exchange with deuterium atoms (²H), and since ²H is not observed in ¹H NMR, the signal vanishes. This technique is crucial for assigning the correct peak to the protonation sites in orthotelluric acid and its partially deprotonated anions. While specific chemical shift values are highly condition-dependent, this method provides unambiguous identification of the protonation sites.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and, crucially, the chemical oxidation states of elements within a material. bris.ac.uk For tellurium compounds, XPS analysis of the Te 3d core level provides definitive information about the oxidation state of the tellurium atom.

The Te 3d spectrum exhibits a spin-orbit doublet, corresponding to the Te 3d₅/₂ and Te 3d₃/₂ photoelectrons. The binding energy of these peaks is characteristic of the oxidation state. For orthotellurates, where tellurium is in the +6 oxidation state, the Te 3d₅/₂ peak appears at a higher binding energy compared to lower oxidation states like Te(IV) or metallic Te(0).

Specifically, the binding energy for the Te 3d₅/₂ peak in orthotelluric acid (Te(OH)₆) has been reported at approximately 577 eV, confirming the Te(VI) oxidation state. researchgate.net This is distinctly different from the values for metallic tellurium (Te⁰) at ~573.0 eV and tellurium dioxide (TeO₂) where tellurium is in the +4 state (~576.3 eV). researchgate.netthermofisher.com The energy separation between the 3d₅/₂ and 3d₃/₂ peaks is typically around 10.3 to 10.4 eV. researchgate.netthermofisher.com

Table 2: Typical Te 3d₅/₂ Binding Energies for Different Tellurium Oxidation States

Chemical State Oxidation State Te 3d₅/₂ Binding Energy (eV) Reference Orthotelluric Acid (Te(OH)₆) +6 ~577.0 huji.ac.il Tellurium Oxide (TeO₂) +4 ~576.3 [1, 3] Metallic Tellurium (Te) 0 ~573.0 nih.gov

Optical Spectroscopy for Material Characterization

Optical spectroscopy, particularly ultraviolet-visible (UV-Vis) spectroscopy, is a fundamental technique for characterizing the electronic properties of materials containing the orthotellurate group. technologynetworks.comwikipedia.org This method measures the absorption or transmission of light as a function of wavelength, providing insights into electronic transitions. wikipedia.org

Materials containing orthotellurate anions, such as various metal orthotellurates, are typically wide-band-gap insulators. liv.ac.uk This means they are often transparent in the visible region of the electromagnetic spectrum and primarily absorb light in the ultraviolet range. liv.ac.uk The onset of strong absorption corresponds to the energy required to excite an electron from the top of the valence band to the bottom of the conduction band. wikipedia.org

The optical band gap (E_g) is a critical parameter determined from these spectra, often using a Tauc plot analysis. researchgate.net The band gap value dictates the material's potential use in optical and electronic devices. For wide-band-gap materials like many orthotellurates, the absorption edge is located in the UV region, corresponding to band gap energies typically greater than 3.5 eV. The precise value of the band gap and the features of the absorption spectrum are dependent on the specific crystal structure and the other cations present in the material.

Table 3: List of Compounds Mentioned

Compound Name Chemical Formula Orthotellurate(5-) [HTeO₆]⁵⁻ (example) Orthotelluric Acid Te(OH)₆ or H₆TeO₆ Tellurium Dioxide TeO₂ Sodium Tellurite Na₂TeO₃ Dimethyl Telluride Te(CH₃)₂ Deuterium Oxide D₂O

Theoretical and Computational Studies of Orthotellurate 5

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

A molecular orbital analysis of the orthotellurate(5-) ion would be crucial for describing its bonding framework and predicting its chemical behavior. Similarly, a detailed analysis of the charge distribution would reveal how the negative charge is delocalized across the six oxygen atoms and the central tellurium atom, offering clues to its reactivity and interaction with other species. At present, specific computational data on these aspects are not available.

The prediction of spectroscopic parameters through computational methods is a powerful tool for identifying and characterizing chemical species. However, there are no published studies detailing the calculated vibrational frequencies or Nuclear Magnetic Resonance (NMR) shifts for the orthotellurate(5-) ion. Such data would be essential for interpreting experimental spectra and confirming the presence of this ion in various chemical environments.

Ab Initio Methods for High-Accuracy Energetics and Protonation Equilibria

High-accuracy ab initio calculations are instrumental in determining the precise energetics of molecules and ions, including their protonation equilibria. For orthotellurate(5-), these methods could provide a quantitative understanding of its relationship with its conjugate base, orthotellurate(6-) (B1237894), and its protonated forms. This information is critical for understanding its behavior in solution. Regrettably, specific ab initio studies on the energetics and protonation of orthotellurate(5-) have not been found in the reviewed literature.

Molecular Dynamics Simulations for Dynamic Behavior and Disorder

Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of molecules and ions, including their interactions with solvents and their conformational dynamics. An MD study of orthotellurate(5-) could illuminate its behavior in aqueous solutions, including its hydration shell and any structural disorder. Currently, no such simulation data for this specific ion has been reported.

Computational Modeling of Solid-State Structures and Phase Stability

While computational modeling is frequently used to investigate the structures and phase stability of solid-state materials containing tellurate (B1236183) anions, these studies generally focus on the more common orthotellurate(6-) ion within a crystal lattice. nih.gov The Materials Project database, for instance, includes an entry for a neutral TeO₆ species in a cubic crystal structure, but not the isolated orthotellurate(5-) anion. materialsproject.org Theoretical investigations into the solid-state structures and phase stability of compounds specifically containing the orthotellurate(5-) anion are yet to be published.

Advanced Applications in Materials Science Utilizing Orthotellurate Architectures

Orthotellurate-Based Materials for Energy Storage Systems

The demand for high-performance energy storage has driven research into novel electrode materials. Orthotellurate-based compounds have emerged as a promising class of materials, particularly for high-voltage cathode applications in next-generation battery systems.

High-Voltage Cathode Compositions and Ionic Conduction

Researchers have identified honeycomb-layered tellurates with the general formula K₂M₂TeO₆ (where M can be a transition metal like Ni, Co, etc.) as promising high-voltage cathode materials, especially for potassium-ion batteries (KIBs). nsysu.edu.tw These materials offer a rich playground for developing high-energy-density storage systems.

One notable example is the family of cobalt-substituted nickel orthotellurates, K₂Ni₂₋ₓCoₓTeO₆. The synthesis of these compounds via a conventional high-temperature solid-state ceramic route has been reported, with thermal analyses indicating good stability up to 1073 K (800 °C), a crucial property for high-performance cathodes. arxiv.org The partial substitution of nickel with cobalt in these structures has been shown to significantly increase the average operating voltage. iaea.org

The ionic conductivity of orthotellurate-based materials is a key factor in their performance as battery components. While extensive data across a wide range of orthotellurate compounds is still an area of active research, studies on specific compositions have shown promising results. For instance, K₂Mg₂TeO₆ has been identified as a true ionic conductor. researchgate.net AC impedance spectroscopy measurements on K₂Mg₂TeO₆ have demonstrated its bulk ionic conductivity at various temperatures. researchgate.net The development of solid-state electrolytes is a critical step towards safer and more energy-dense batteries, and orthotellurates present a viable avenue for exploration. researchgate.net

Table 1: Ionic Conductivity of K₂Mg₂TeO₆

| Temperature (°C) | Ionic Conductivity (S/cm) |

|---|---|

| 25 | Data not available in provided search results |

| 300 | Data available but specific value not extracted researchgate.net |

Note: This table is based on available data and highlights the need for more specific conductivity values at various temperatures.

Nonlinear Optical (NLO) Materials Incorporating Tellurium(VI) Oxoanions

The distorted geometries inherent to tellurium oxoanions, including the orthotellurate [TeO₆]⁶⁻ group, make them highly suitable for the creation of noncentrosymmetric materials, a prerequisite for second-order nonlinear optical (NLO) activity. nsysu.edu.tw This has led to the exploration of various tellurate (B1236183) compounds for applications in frequency conversion and other photonic devices.

The combination of Te(VI) oxoanions with other elements can lead to materials with significant NLO properties. While specific NLO coefficients for a wide range of orthotellurate compounds are still being systematically characterized, the structural principles suggest their potential. For example, the formation of tricadmium (B15196845) orthotellurate (Cd₃TeO₆) crystals has been observed in glass-ceramics, and cadmium-based compounds are known to exhibit interesting optical properties. mdpi.comresearchgate.net The development of new NLO materials is crucial for advancing laser technology, optical communications, and data storage.

Table 2: Examples of Tellurium Oxoanion-Containing NLO Candidate Materials

| Compound | Key Structural Feature | Potential NLO Application |

|---|---|---|

| Materials with Te(VI) oxoanions | Distorted octahedral geometry | Second-harmonic generation nsysu.edu.tw |

| Cd₃TeO₆ | Formation of noncentrosymmetric crystals | Frequency conversion mdpi.comresearchgate.net |

Note: This table illustrates the potential of orthotellurate-containing compounds in NLO applications based on their structural characteristics.

Ferroelectric and Piezoelectric Properties of Orthotellurate Compounds

The noncentrosymmetric crystal structures that are beneficial for NLO properties can also give rise to ferroelectricity and piezoelectricity. Ferroelectric materials exhibit a spontaneous electric polarization that can be reversed by an external electric field, while piezoelectric materials generate an electric charge in response to mechanical stress.

A significant discovery in this area is the multiferroic nature of the transition metal orthotellurate Mn₃TeO₆. arxiv.org This compound exhibits spin-induced ferroelectricity, where the magnetic ordering at low temperatures induces an electric polarization. arxiv.orgresearchgate.net This coupling between magnetic and electric properties makes it a highly interesting material for potential applications in novel memory devices and sensors.

The piezoelectric properties of orthotellurates are less explored but hold promise. The distorted coordination environment of the Te(VI) cation within the orthotellurate group can contribute to the acentric crystal structures required for piezoelectricity. nsysu.edu.tw Furthermore, materials like cadmium oxide (CdO), which can form orthotellurate compounds such as Cd₃TeO₆, are known to possess piezoelectric characteristics. nih.gov

Table 3: Ferroelectric Properties of Mn₃TeO₆

| Property | Value/Observation |

|---|---|

| Ferroelectric Nature | Spin-induced arxiv.org |

| Onset of Multiferroic Ground State | Below 21 K arxiv.org |

| Intermediate Magnetic State | Non-ferroelectric, below 23 K arxiv.org |

Note: This table summarizes the key ferroelectric characteristics of the multiferroic orthotellurate Mn₃TeO₆.

Magnetic Properties of Transition Metal Orthotellurates

The incorporation of transition metals into the orthotellurate crystal structure leads to a rich variety of magnetic phenomena. The M₃TeO₆ family of compounds, where M is a divalent transition metal cation (e.g., Mn, Co, Ni), has been a particular focus of research due to their complex magnetic ordering and potential for magnetoelectric effects.

Manganese Orthotellurate (Mn₃TeO₆): This compound is a multiferroic material with two successive magnetic transitions at low temperatures. arxiv.org It exhibits a complex incommensurate magnetic structure with both cycloidal and helical components. arxiv.orgresearchgate.net The magnetic ordering is directly coupled to the emergence of ferroelectricity. arxiv.orgresearchgate.net

Cobalt Orthotellurate (Co₃TeO₆): Single crystals of Co₃TeO₆ show antiferromagnetic ordering at approximately 26 K, followed by a first-order phase transition around 18 K. nsysu.edu.tw It exhibits strong magnetic anisotropy and several field-induced magnetic transitions. nsysu.edu.tw Neutron diffraction studies have revealed a complex magnetic order with successive incommensurate and commensurate antiferromagnetic structures at different temperatures. researchgate.net

Nickel Orthotellurate (Ni₃TeO₆): Ni₃TeO₆ crystallizes in a noncentrosymmetric rhombohedral lattice and undergoes a single magnetic ordering transition to a collinear antiferromagnetic state at a Néel temperature (Tₙ) of 52 K. arxiv.orgresearchgate.net In this structure, the magnetic moments on the nickel ions align ferromagnetically within the honeycomb-like layers, and these layers are stacked antiferromagnetically along the c-axis. arxiv.orgresearchgate.net

Table 4: Magnetic Properties of M₃TeO₆ Transition Metal Orthotellurates

| Compound | Magnetic Ordering Temperature (Tₙ) | Key Magnetic Features |

|---|---|---|

| Mn₃TeO₆ | ~23 K (intermediate), ~21 K (multiferroic) | Multiferroic, complex incommensurate spin structure (cycloidal and helical) arxiv.orgresearchgate.netresearchgate.net |

| Co₃TeO₆ | ~26 K and ~18 K | Antiferromagnetic, strong anisotropy, multiple field-induced transitions, complex magnetic order nsysu.edu.twresearchgate.net |

| Ni₃TeO₆ | ~52 K | Collinear antiferromagnet with ferromagnetic honeycomb planes arxiv.orgresearchgate.net |

Role in Ceramic and Solid-State Functional Materials Development

Orthotellurate compounds are integral to the development of advanced ceramic and solid-state functional materials due to their diverse and tunable properties. Their synthesis is often achieved through solid-state reactions at high temperatures, yielding crystalline ceramic materials.

Dielectric Ceramics: Copper orthotellurate (Cu₃TeO₆) has been investigated as a ceramic material with interesting dielectric properties. Dense Cu₃TeO₆ ceramics sintered at 865°C exhibit two dielectric anomalies and a region of stable dielectric permittivity near room temperature (εr ~ 12) with low dielectric loss (tan δ ~ 0.01). acs.orgacs.orgnih.gov These characteristics make it a candidate for applications in low-temperature co-fired ceramics (LTCC) and base-metal electrode multilayer ceramic capacitors (BME-MLCCs). nih.gov Thick films of Cu₃TeO₆ have also been fabricated, demonstrating the potential for device integration. scientific.net

Thermal Stability and Expansion: The thermal stability of orthotellurate ceramics is a critical parameter for their application. As mentioned, K₂Ni₂₋ₓCoₓTeO₆ compositions are stable up to 800 °C. arxiv.org The coefficient of thermal expansion is another crucial property for ceramic materials, as it dictates their compatibility with other materials in composite structures and devices. wikipedia.org While specific thermal expansion data for a wide range of orthotellurates requires further investigation, the study of their thermal behavior is an active area of research. researchgate.net

The synthesis of various orthotellurate compounds, such as A₃TeO₆ (A = Mn, Co, Ni) and K₃LaTe₂O₉, through solid-phase synthesis highlights their importance in the field of inorganic functional materials. mdpi.comarxiv.org The ability to incorporate a wide range of cations into the orthotellurate structure allows for the fine-tuning of properties for specific applications, from dielectric resonators to components in solid oxide fuel cells.

Table 5: Functional Properties of Selected Orthotellurate Ceramics

| Compound | Synthesis Method | Key Functional Property | Potential Application |

|---|---|---|---|

| Cu₃TeO₆ | Solid-state reaction | Stable dielectric permittivity (εr ~ 12), low dielectric loss (tan δ ~ 0.01) near room temperature acs.orgacs.orgnih.gov | LTCC, BME-MLCCs nih.gov |

| K₂Ni₂₋ₓCoₓTeO₆ | Solid-state reaction | High thermal stability (up to 800 °C) arxiv.org | High-voltage cathodes arxiv.org |

| Cd₃TeO₆ | Crystallization in glass matrix | Formation of nanocrystals, potential for tailoring optical properties mdpi.com | Glass-ceramics with novel functionalities mdpi.com |

| K₃LaTe₂O₉ | Solid-state reaction | Host for luminescent ions | Phosphors, optical materials mdpi.com |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes to Access Undiscovered Orthotellurate(5-) Derivatives

The primary challenge in the field of orthotellurate(5-) chemistry is the limited number of known compounds and the difficulty in their synthesis. The Te(V) oxidation state is uncommon, necessitating innovative synthetic strategies. Future work will likely focus on moving beyond traditional solid-state methods to explore new chemical spaces.

Key research thrusts include:

High-Pressure/High-Temperature (HP/HT) Synthesis: Applying extreme conditions to mixtures of tellurium oxides and alkali or alkaline earth metal oxides could stabilize the Te(V) state within an octahedral oxygen environment.

Electrochemical Synthesis: Anodic oxidation of Te(IV) or cathodic reduction of Te(VI) precursors in non-aqueous solvents or molten salts may provide a controlled route to the Te(V) oxidation state.

Precursor-Based Approaches: The use of highly reactive, molecular precursors, such as organometallic tellurium compounds or bespoke tellurium alkoxides, could enable lower-temperature solution-based routes. These methods offer greater control over stoichiometry and structure. beilstein-journals.orgopenmedicinalchemistryjournal.com

Hydrothermal and Solvothermal Methods: These techniques, which have been successful in preparing complex tellurates and other inorganic materials, could be adapted to target the orthotellurate(5-) anion by carefully controlling parameters like pH, temperature, and the use of mineralizers. acs.org

The table below illustrates potential synthetic strategies that could be explored.

| Synthetic Strategy | Precursors | Conditions | Potential Advantages |

| High-Pressure Synthesis | TeO₂, Alkali Peroxide (e.g., Na₂O₂) | > 5 GPa, > 1000 °C | Stabilization of unusual oxidation states and dense phases. |

| Electrochemical Reduction | K₂TeO₄ in molten salt | Controlled potential | Precise control over oxidation state. |

| Solvothermal Synthesis | Te(OEt)₆, CsOEt in Ethanol | 200-300 °C, sealed vessel | Crystalline products at lower temperatures; potential for kinetic products. |

| Precursor Decomposition | M[Te(V)F₅] (hypothetical) | Controlled thermal decomposition | Access to derivatives that are difficult to prepare directly. |

In-situ Characterization Techniques for Understanding Reaction Mechanisms and Structural Transformations

To guide synthetic efforts and understand the fundamental properties of orthotellurate(5-), it is crucial to observe its formation and behavior in real-time. In-situ characterization techniques are indispensable for capturing transient intermediates and understanding structural evolution during synthesis or functional performance. rsc.org

Future research will heavily rely on:

Synchrotron X-ray and Neutron Diffraction: These techniques, applied during HP/HT or electrochemical synthesis, can provide time-resolved structural information, allowing for the direct observation of phase formation and transformations. researchgate.net

In-situ X-ray Absorption Spectroscopy (XAS): XAS, particularly at the Te K-edge or L-edges, is a powerful tool for probing the local coordination environment and, crucially, the oxidation state of tellurium throughout a reaction.

In-situ Raman and Infrared (IR) Spectroscopy: Vibrational spectroscopies can monitor changes in local coordination and bonding, providing fingerprints for the formation of the [TeO₆]⁵⁻ moiety and other species during solution-based or solid-state reactions. researchgate.net

These techniques will be essential for mapping the reaction pathways and identifying the conditions under which the orthotellurate(5-) anion can be stabilized.

Synergistic Application of Advanced Spectroscopy and Computational Methods

Given the likely instability and reactivity of the orthotellurate(5-) anion, a combined experimental and theoretical approach is essential. The synergy between advanced spectroscopic measurements and high-level computational modeling will be key to elucidating its intrinsic properties. mcmaster.ca

Advanced Spectroscopic Probes:

Electron Paramagnetic Resonance (EPR) Spectroscopy: As a d¹⁰s¹ ion, Te(V) is expected to be paramagnetic. EPR will be a critical tool for confirming the +5 oxidation state and characterizing the electronic structure of the unpaired electron.

¹²⁵Te Solid-State Nuclear Magnetic Resonance (NMR): This technique can provide detailed information about the local chemical environment of the tellurium nucleus, including the number of distinct Te sites and their coordination. researchgate.net

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations can predict the geometric and electronic structures, vibrational frequencies (for comparison with Raman/IR spectra), and relative stabilities of different orthotellurate(5-) compounds. indianjournals.com

Ab Initio Molecular Dynamics (AIMD): AIMD simulations can model the dynamic behavior of the anion in different environments and predict structural transformations at finite temperatures.

The table below outlines how these methods can be used synergistically.

| Technique | Information Provided | Complementary Method | Research Goal |

| EPR Spectroscopy | Confirmation of paramagnetic Te(V) center; g-tensor values. | DFT Calculations | Correlate experimental g-tensor with calculated electronic structure. |

| ¹²⁵Te Solid-State NMR | Number and symmetry of Te sites; chemical shift tensor. | X-ray Diffraction | Assign NMR signals to specific crystallographic sites. |

| Raman Spectroscopy | Vibrational modes of the [TeO₆]⁵⁻ unit. | DFT Calculations | Assign vibrational modes and validate theoretical models. |

Exploration of Orthotellurate(5-) in Hybrid Organic-Inorganic Materials

The integration of functional inorganic anions into organic frameworks is a rapidly growing field for creating novel materials with combined or enhanced properties. mdpi.comrsc.org The unique electronic nature of the paramagnetic orthotellurate(5-) anion makes it an intriguing building block for hybrid organic-inorganic materials (HOIMs). nih.gov

Potential research directions include:

Anion Templating: Using the orthotellurate(5-) anion as a template around which organic cations or metal-organic frameworks (MOFs) can be crystallized. The size, charge, and geometry of the anion would direct the final structure.

Incorporation into Conductive Frameworks: Introducing orthotellurate(5-) into frameworks built from redox-active organic linkers could lead to materials with interesting electronic or magnetic coupling between the organic and inorganic components.

Functionalized Spacers: Synthesizing hybrid materials where organic spacers are covalently linked (a significant challenge) or coordinated to the orthotellurate unit could create multifunctional materials, for example, by combining the magnetic properties of the anion with the luminescent properties of an organic chromophore. arakawachem.co.jp

The goal is to create synergistic materials where the properties are not just a sum of the parts, but an emergence of new functionalities arising from the interface between the organic and inorganic components. pdf4pro.com

Predictive Design of Orthotellurate-Containing Materials with Tailored Functional Properties

Advances in computational materials science allow for the predictive design of new materials before their synthesis is attempted. mdpi.comsemanticscholar.org This "materials by design" approach will be invaluable for accelerating the discovery of functional orthotellurate(5-)-containing compounds.

Key areas for predictive modeling include:

High-Throughput Screening: Using automated DFT calculations to screen vast databases of hypothetical crystal structures to identify potentially stable orthotellurate(5-) compositions.

Property Prediction: Calculating key functional properties such as band gaps, magnetic ordering temperatures, dielectric constants, and catalytic activity for promising candidate structures. For instance, the open-shell nature of Te(V) suggests potential for magnetic or spintronic applications.

Rational Design of Photocatalysts: Modeling the band structure and charge-carrier dynamics of orthotellurate(5-) materials to design novel semiconductors for photocatalytic applications, such as water splitting or CO₂ reduction. acs.org

This predictive capability will allow researchers to focus synthetic efforts on the most promising candidates, saving significant time and resources and paving the way for the rational design of new functional materials. researchgate.net

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing orthotellurate(5−) salts?

Orthotellurate(5−) salts (e.g., Na₃H₅TeO₆) require pH-controlled synthesis due to their speciation dependence. For synthesis:

- Use alkaline conditions (pH > 10) to stabilize the H₄TeO₆²⁻ or H₅TeO₆⁻ species .

- Characterize via X-ray diffraction (XRD) to confirm octahedral geometry (Oh symmetry) and Raman spectroscopy to identify Te–O stretching modes (~700–800 cm⁻¹) .

- Include elemental analysis (Te content) and thermogravimetric analysis (TGA) to verify hydration states.

Q. How does pH influence the stability of orthotellurate(5−) in aqueous solutions?

Orthotellurate(5−) exhibits pH-dependent speciation:

- Acidic conditions (pH < 3): Forms orthotelluric acid (H₆TeO₆) .

- Neutral to weakly alkaline (pH 7–10): Dominated by H₅TeO₆⁻ .

- Strongly alkaline (pH > 12): Stabilizes H₄TeO₆²⁻ . Experimental design: Use potentiometric titration coupled with UV-Vis spectroscopy to monitor speciation changes.

Q. What spectroscopic techniques are most effective for distinguishing orthotellurate(5−) from metatellurate(TeO₄²⁻)?

- ¹²⁵Te NMR: Metatellurate(TeO₄²⁻) exhibits a chemical shift at ~610 ppm (vs. external H₆TeO₆ reference), while orthotellurate(5−) shows distinct shifts due to its octahedral geometry .

- Raman spectroscopy: Metatellurate has a single symmetric Te–O stretch (~840 cm⁻¹), whereas orthotellurate(5−) displays multiple bands from asymmetric octahedral modes .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported redox potentials of orthotellurate(5−)?

Discrepancies in redox potentials (e.g., TeO₆⁶⁻ → TeO₃²⁻) arise from solvent effects and counterion interactions. Methodological steps:

Q. What strategies optimize the use of orthotellurate(5−) in catalytic applications despite its low solubility?

Low solubility in non-polar solvents limits catalytic utility. Solutions include:

Q. How should researchers address inconsistencies in NMR data for orthotellurate(5−) across studies?

Contradictions in ¹²⁵Te NMR shifts may stem from:

- pH variations: Ensure consistent buffer conditions (e.g., 0.1 M borate buffer for pH 9–10) .

- Reference standards: Use a unified external reference (e.g., 1.0 M H₆TeO₆) and report temperature (±0.5°C) to standardize chemical shifts .

- Dynamic effects: Employ variable-temperature NMR to detect exchange broadening in labile Te–O bonds .

Q. What experimental protocols ensure reproducibility in orthotellurate(5−) kinetic studies?

- Temperature control: Use jacketed reactors (±0.1°C) for reactions sensitive to thermal fluctuations .

- Quenching methods: Rapidly cool samples to –78°C (dry ice/acetone) to arrest redox reactions.

- Data reporting: Provide raw kinetic traces (time vs. absorbance) and fit parameters (e.g., R² values for pseudo-first-order plots) .

Methodological Best Practices

Q. How to design experiments comparing orthotellurate(5−) with analogous ions (e.g., sulfate, selenate)?

- Control variables: Match ionic strength (e.g., 0.1 M NaClO₄) and pH across all systems.

- Benchmark metrics: Compare redox potentials (cyclic voltammetry), hydrolysis rates (stopped-flow kinetics), and ligand substitution kinetics (UV-Vis) .

Q. What statistical approaches are suitable for analyzing orthotellurate(5−) speciation data?

- Multivariate analysis: Apply principal component analysis (PCA) to Raman spectra for identifying dominant species .

- Error propagation: Use Monte Carlo simulations to quantify uncertainty in speciation diagrams derived from potentiometric data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.